molecular formula C11H17NO B12961331 4-Ethyl-2-methoxy-N,N-dimethylaniline

4-Ethyl-2-methoxy-N,N-dimethylaniline

Cat. No.: B12961331
M. Wt: 179.26 g/mol
InChI Key: KXYIJGLAEIZSQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-methoxy-N,N-dimethylaniline is a substituted aniline derivative featuring a benzene ring with three functional groups:

  • N,N-dimethylamino group (–N(CH₃)₂) at the para position.
  • Ethyl group (–CH₂CH₃) at the 4-position (ortho to the methoxy group).
  • Methoxy group (–OCH₃) at the 2-position.

This compound’s electronic and steric properties are influenced by the electron-donating methoxy group and the bulky N,N-dimethylamino group. Such derivatives are often employed in organic synthesis, dye chemistry, and materials science due to their tunable redox behavior and photophysical characteristics .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-ethyl-2-methoxy-N,N-dimethylaniline

InChI

InChI=1S/C11H17NO/c1-5-9-6-7-10(12(2)3)11(8-9)13-4/h6-8H,5H2,1-4H3

InChI Key

KXYIJGLAEIZSQQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)N(C)C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-methoxy-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions.

Another method involves the reduction of 4-ethyl-2-methoxy-N,N-dimethylaniline using sodium borohydride or lithium aluminum hydride. This reduction process is often performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of 4-Ethyl-2-methoxy-N,N-dimethylaniline typically involves large-scale alkylation reactions using automated reactors. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-methoxy-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride yield the corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and ethyl groups direct incoming electrophiles to specific positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

4-Ethyl-2-methoxy-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-methoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The electronic properties of N,N-dimethylaniline derivatives are highly dependent on substituent type and position. Density functional theory (DFT) studies on analogs like 4-fluoro-N,N-dimethylaniline and 4-methyl-N,N-dimethylaniline reveal key differences:

Compound Substituent(s) Ionization Potential (eV) Electrophilicity Index (eV) Chemical Hardness (eV)
4-Ethyl-2-methoxy-N,N-dimethylaniline –OCH₃ (2), –CH₂CH₃ (4) 8.2 (estimated) 1.8 (estimated) 4.1 (estimated)
4-Fluoro-N,N-dimethylaniline –F (4) 9.1 1.5 4.5
4-Methyl-N,N-dimethylaniline –CH₃ (4) 8.7 1.6 4.3

Key Findings :

  • The methoxy group in 4-ethyl-2-methoxy-N,N-dimethylaniline enhances electron density on the aromatic ring compared to electron-withdrawing groups like –F.

Reactivity in Chemical Reactions

Substituents significantly impact reaction pathways:

A. Sulfonation and Sulfamation
  • The methoxy group in 4-ethyl-2-methoxy-N,N-dimethylaniline may direct electrophilic substitution to specific positions, though steric effects from the ethyl group could slow reaction kinetics.
B. Oxidative Coupling

N,N-Dimethylaniline derivatives participate in metal-catalyzed oxidative coupling with maleimides. Substituents like –OCH₃ or –CH₂CH₃ may alter reaction rates by modulating electron density or steric accessibility .

Physical Properties and Solubility

  • Hydrogen Bonding: Unlike aniline, N,N-dimethylaniline lacks H-bond donor capacity (α = 0 vs. α = 0.26 for aniline), reducing solubility in polar solvents like polyethylene glycol (PEG) .
  • Aggregation Behavior : Bulky substituents (e.g., triphenylamine) reduce dye aggregation more effectively than N,N-dimethylaniline, necessitating additives like CDCA to optimize device efficiency in EDOT-based dyes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.